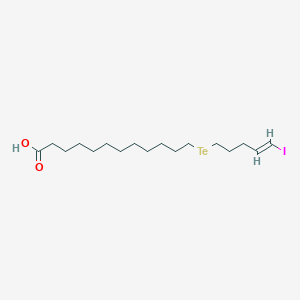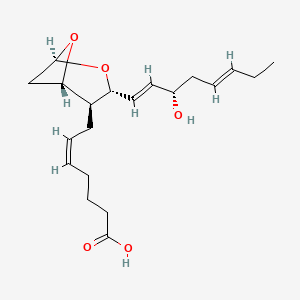![molecular formula C33H26O10 B1232847 6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE CAS No. 38185-48-7](/img/structure/B1232847.png)
6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pterocarpus santalinus. This compound belongs to the group of flavonoids and is known for its deep red color. 6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE has been used historically for dyeing textiles and in traditional medicine. Its unique chemical structure and properties have made it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE can be achieved through a biomimetic approach. The process involves a series of steps starting from commercially available starting materials. The synthetic route typically includes a formal 4+2 cycloaddition and oxidation cascade to form the benzoxanthenone structure of this compound. The reaction conditions often involve the use of zinc-base mediated Negishi cross-coupling, π-allyl Suzuki coupling, Friedel-Crafts allylation, and olefin cross-metathesis .
Industrial Production Methods
Industrial production of this compound involves the extraction of the pigment from the heartwood of Pterocarpus santalinus. The heartwood is pulverized and subjected to extraction in an alkaline medium at temperatures ranging from 10 to 100°C. This process yields a crude form of this compound, which is then purified for various applications .
Chemical Reactions Analysis
Types of Reactions
6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for various applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives of this compound with modified functional groups, which can be used in different industrial and research applications .
Scientific Research Applications
6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE has a wide range of applications in scientific research:
Chemistry: Used as a natural dye and in the synthesis of complex organic compounds.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the food industry as a natural colorant
Mechanism of Action
The mechanism of action of 6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit adipogenesis and inflammation by modulating the expression of genes such as peroxisome proliferator-activated receptor-gamma (PPAR-γ) and sterol regulatory element-binding protein-1c (SREBP-1c). Additionally, it affects the levels of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE is often compared with other similar compounds such as Santalin B, Santarubin A, and Santarubin B. These compounds share similar chemical structures but differ in their specific functional groups and biological activities. For example:
Santalin B: Similar to this compound but with different substituents on the benzoxanthenone core.
Santarubin A and B: These compounds have additional functional groups that contribute to their unique properties
This compound stands out due to its specific applications in dyeing and its potential therapeutic benefits, making it a unique and valuable compound in various fields.
Properties
CAS No. |
38185-48-7 |
|---|---|
Molecular Formula |
C33H26O10 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
6-[(3,4-dihydroxyphenyl)methyl]-9,10-dihydroxy-5-(4-hydroxy-2-methoxyphenyl)-1,3-dimethoxybenzo[a]xanthen-2-one |
InChI |
InChI=1S/C33H26O10/c1-40-27-12-17(34)5-6-18(27)29-19-13-28(41-2)31(39)33(42-3)30(19)21-10-16-11-24(37)25(38)14-26(16)43-32(21)20(29)8-15-4-7-22(35)23(36)9-15/h4-7,9-14,34-38H,8H2,1-3H3 |
InChI Key |
WPNYFKJDYXQIGA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C(=C3C(=CC4=CC(=C(C=C4O3)O)O)C2=C(C1=O)OC)CC5=CC(=C(C=C5)O)O)C6=C(C=C(C=C6)O)OC |
Canonical SMILES |
COC1=CC2=C(C(=C3C(=CC4=CC(=C(C=C4O3)O)O)C2=C(C1=O)OC)CC5=CC(=C(C=C5)O)O)C6=C(C=C(C=C6)O)OC |
Key on ui other cas no. |
38185-48-7 |
Synonyms |
Santalin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















